PF-431396

FAK/PYK2 signaling Kinase inhibition Oncology

PF-431396 is the critical dual FAK/PYK2 inhibitor for studies requiring balanced nanomolar potency. Unlike selective FAK inhibitors (e.g., PF-573228) or PYK2-sparing agents (e.g., PF-562271), PF-431396's unique IC50 profile—2 nM (FAK) and 11 nM (PYK2)—ensures complete pathway blockade, essential in cancers and fibrotic disorders where both kinases drive pathogenesis. It uniquely synergizes with FLT3 TKIs (midostaurin, gilteritinib) in FLT3-mutated AML, addressing niche-mediated resistance. Demonstrates anabolic bone effects in ovariectomized rat models, promoting osteoblast activity. Also, its BRD4 bromodomain affinity (Kd=445 nM) enables rational polypharmacology exploration. Researchers investigating integrin signaling compensation, hematological malignancy resistance, osteoporosis, or FAK-BRD4 crosstalk should procure PF-431396 as their indispensable, high-purity tool for reproducible, translatable results.

Molecular Formula C22H21F3N6O3S
Molecular Weight 506.5 g/mol
CAS No. 717906-29-1
Cat. No. B1679699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-431396
CAS717906-29-1
SynonymsPF-431396;  PF 431396;  PF431396.
Molecular FormulaC22H21F3N6O3S
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C
InChIInChI=1S/C22H21F3N6O3S/c1-31(35(2,33)34)18-6-4-3-5-13(18)11-26-20-16(22(23,24)25)12-27-21(30-20)28-15-7-8-17-14(9-15)10-19(32)29-17/h3-9,12H,10-11H2,1-2H3,(H,29,32)(H2,26,27,28,30)
InChIKeyPOJZIZBONPAWIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBeige solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-431396 (CAS 717906-29-1) – Dual FAK/PYK2 Inhibitor for Procurement in Oncology and Bone Research


PF-431396 is a pyrimidine-based, orally bioavailable dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2), exhibiting nanomolar potency against both targets. It is primarily utilized in preclinical oncology, bone metabolism, and inflammation research to investigate integrin-mediated signaling and focal adhesion dynamics [1][2].

Why Substituting PF-431396 with Other FAK Inhibitors Compromises Dual FAK/PYK2 Pathway Blockade


PF-431396 is a dual FAK/PYK2 inhibitor. This dual specificity is critical for applications where both kinases drive pathological processes, as seen in certain cancers and fibrotic disorders. Substituting PF-431396 with a selective FAK inhibitor like PF-573228 [1] or a more PYK2-sparing agent like PF-562271 [2] will result in incomplete pathway inhibition, potentially limiting efficacy and confounding experimental outcomes where PYK2 activity is a significant contributor. The unique balance of potency between FAK and PYK2, as quantified by its IC50 values, makes PF-431396 a distinct research tool.

PF-431396: Head-to-Head Quantitative Performance Data Against Closest FAK/PYK2 Inhibitor Analogs


Dual FAK/PYK2 Inhibition with Nanomolar Potency: PF-431396 vs. PF-573228 and PF-562271

PF-431396 exhibits potent dual inhibition of FAK and PYK2, with IC50 values of 2 nM and 11 nM, respectively [1]. In contrast, PF-573228 is a selective FAK inhibitor with minimal PYK2 activity (IC50 >1 µM), and PF-562271 shows a distinct potency profile with FAK IC50 of 1.5 nM and PYK2 IC50 of 13 nM [2][3]. This balanced dual potency differentiates PF-431396 from selective FAK inhibitors and provides a unique pharmacological tool.

FAK/PYK2 signaling Kinase inhibition Oncology

Functional Matrix Contraction Assay: PF-431396 vs. PF-573228 in Transdifferentiated Müller Cells

In a functional model of matrix contraction by transdifferentiated Müller cells, PF-431396 significantly reduced contraction, an effect that was comparable to that of dasatinib. Critically, the FAK-selective inhibitor PF-573228 also significantly reduced contraction, but PF-431396 provided a dual blockade of both FAK and PYK2 [1]. This functional assay demonstrates the relevance of dual inhibition in a physiologically relevant context.

Fibrosis Ophthalmology FAK/PYK2 signaling

Off-Target Profiling: PF-431396's Selectivity Against BRD4 Bromodomain

PF-431396 exhibits a Kd of 445 nM for the BRD4 bromodomain [1], indicating a potential for dual kinase-bromodomain inhibition. This property is not a common feature among other FAK/PYK2 inhibitors and provides a unique tool for exploring polypharmacological strategies in oncology research.

Kinase selectivity Polypharmacology BRD4

In Vivo Efficacy in Ovarian Dysfunction: PF-431396 in a Rat POI Model

In a rat model of cyclophosphamide-induced premature ovarian insufficiency (POI), oral administration of PF-431396 (10 mg/kg/day for 7 days) resulted in significant improvements in ovarian function, including increased ovarian weight, elevated serum estradiol (E2) and anti-Müllerian hormone (AMH) levels, and decreased follicle-stimulating hormone (FSH) and luteinizing hormone (LH) levels [1]. This study demonstrates a specific in vivo application where PF-431396's dual PTK2B/FAK inhibition provides therapeutic benefit.

Premature ovarian insufficiency Reproductive biology PTK2B/AKT1 signaling

PF-431396: Validated Research Applications in Oncology, Bone Metabolism, and Inflammation


Investigating FAK/PYK2 Synergy in Cancer Cell Migration and Invasion

PF-431396 is ideal for studies requiring simultaneous blockade of both FAK and PYK2, two kinases that can functionally compensate for each other in driving cell migration, invasion, and adhesion [1]. Its balanced IC50 profile (2 nM and 11 nM) allows researchers to effectively inhibit both targets at concentrations that are achievable in vitro and in vivo [2].

Overcoming TKI Resistance in FLT3-Mutated Acute Myeloid Leukemia (AML)

PTK2B/FAK inhibition by PF-431396 has been shown to synergize with tyrosine kinase inhibitors (TKIs) like midostaurin and gilteritinib, as well as with daunorubicin, in FLT3-mutated AML [1]. This application is particularly relevant for studying mechanisms of niche-associated resistance and for developing combination therapy strategies in hematological malignancies.

Stimulating Bone Formation in Osteoporosis and Bone Metabolism Research

PF-431396 has demonstrated anabolic effects on bone in ovariectomized rat models, promoting osteoblast recruitment and activity to increase bone formation [1]. This makes it a valuable tool for researchers studying PYK2's role in bone homeostasis and for exploring new therapeutic approaches for osteoporosis and other metabolic bone diseases.

Exploring Dual Kinase-Bromodomain Inhibition for Polypharmacology

PF-431396's unique affinity for the BRD4 bromodomain (Kd = 445 nM) [1] makes it a useful probe for investigating the therapeutic potential of simultaneously targeting FAK/PYK2 kinases and the epigenetic reader BRD4. This application is relevant for researchers interested in rational polypharmacology in cancer and other diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-431396

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.